Resolvin D1

Vue d'ensemble

Description

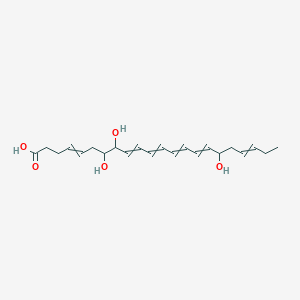

Resolvin D1 is a specialized pro-resolving mediator derived from docosahexaenoic acid. It is a member of the resolvin family, which plays a crucial role in resolving inflammation and promoting tissue homeostasis . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and conjugated double bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process includes several steps:

Epoxidation: Docosahexaenoic acid undergoes epoxidation at specific double bonds.

Hydrolysis: The epoxides are then hydrolyzed to form vicinal diols.

Hydroxylation: Further hydroxylation at specific positions yields the final product.

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing enzymes such as lipoxygenases and cytochrome P450 . These enzymes facilitate the selective oxidation and hydroxylation of docosahexaenoic acid under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Resolvin D1 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Formation of ketones and aldehydes.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Resolvin D1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.

Biology: Plays a role in resolving inflammation and promoting tissue repair.

Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions such as arthritis and cardiovascular diseases.

Industry: Utilized in the development of anti-inflammatory drugs and supplements

Mécanisme D'action

The compound exerts its effects through several molecular targets and pathways:

Receptor Binding: It binds to specific G-protein coupled receptors on cell surfaces.

Signal Transduction: Activates signaling pathways that lead to the resolution of inflammation.

Gene Expression: Modulates the expression of genes involved in inflammation and tissue repair.

Comparaison Avec Des Composés Similaires

- 7,16,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid

- 19(20)-Dihydroxydocosahexaenoic acid

- 14S-Hydroxydocosahexaenoic acid

Comparison:

- Structural Differences: While these compounds share a similar backbone, they differ in the position and number of hydroxyl groups.

- Functional Differences: The variations in structure lead to differences in their biological activities and receptor affinities .

Activité Biologique

Resolvin D1 (RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that plays a crucial role in resolving inflammation and promoting tissue repair. This article explores the biological activities of RvD1, highlighting its mechanisms of action, therapeutic potential, and implications in various diseases.

RvD1 exerts its biological effects through several key mechanisms:

- Anti-inflammatory Effects : RvD1 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has been shown to enhance the expression of cyclooxygenase-2 (COX-2) during the resolution phase of inflammation, which is critical for tissue repair and homeostasis .

- Tight Junction Integrity : RvD1 has been demonstrated to protect tight junction proteins in pulmonary tissues, thereby restoring pulmonary permeability and alleviating pulmonary edema. This effect is mediated through the upregulation of heme oxygenase-1 (HO-1), which plays a protective role in cellular integrity .

- Regulation of Immune Responses : RvD1 modulates T cell responses, enhancing T cell activation while inhibiting regulatory T cell (Treg) function. This dual action helps in balancing immune responses, particularly during allogeneic reactions .

- Fibrosis Regression : In metabolic dysfunction-associated steatohepatitis (MASH), RvD1 has been shown to mitigate liver fibrosis by regulating matrix metalloproteinases (MMPs) and reducing endoplasmic reticulum (ER) stress-induced apoptosis in hepatocytes .

Therapeutic Potential

The therapeutic implications of RvD1 are significant, particularly in conditions characterized by chronic inflammation and tissue damage:

- Acute Respiratory Distress Syndrome (ARDS) : RvD1 has been shown to reduce mortality associated with ARDS by curbing NF-κB activation and enhancing COX-2 expression during the resolution phase of inflammation. This highlights its potential as a therapeutic agent in managing ARDS .

- Liver Diseases : In models of MASH, RvD1 administration resulted in reduced inflammation, cell death, and fibrosis regression, suggesting its potential utility in treating liver diseases associated with metabolic dysfunction .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of RvD1:

Q & A

Basic Research Questions

Q. What are the primary biological roles of Resolvin D1 (RvD1) in inflammation resolution, and how can its mechanisms be experimentally validated?

- Methodological Answer : Use in vitro models (e.g., macrophage cultures) to assess RvD1's effects on pro-inflammatory cytokine suppression (e.g., TNF-α, IL-6) via ELISA or multiplex assays. Validate receptor binding (e.g., ALX/FPR2) using siRNA knockdown or CRISPR-Cas9 gene editing, followed by functional assays like chemotaxis or phagocytosis . In vivo, apply murine peritonitis or colitis models to quantify neutrophil clearance and macrophage efferocytosis via flow cytometry or histopathology .

Q. What standardized protocols exist for quantifying RvD1 in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying RvD1 in plasma or tissue homogenates. Pre-analytical steps include solid-phase extraction and derivatization to enhance sensitivity. Validate assays using deuterated internal standards (e.g., d4-RvD1) to account for matrix effects .

Advanced Research Questions

Q. How do pharmacokinetic properties (e.g., half-life, bioavailability) of exogenous RvD1 vary across administration routes, and what methods optimize its delivery?

- Methodological Answer : Compare intravenous (IV), intraperitoneal (IP), and oral administration in rodent models. Use LC-MS/MS to measure plasma concentrations over time. Calculate pharmacokinetic parameters (e.g., , ) using non-compartmental analysis. Nanoformulations (e.g., liposomal encapsulation) or structural analogs (e.g., aspirin-triggered RvD1) improve stability and bioavailability .

Table 1: Pharmacokinetic Studies of RvD1

| Route | Model | Detection Method | Key Finding | Reference | |

|---|---|---|---|---|---|

| IV | Mouse | LC-MS/MS | ~8–12 min | Rapid clearance, renal excretion | |

| IP | Rat | ELISA | ~20–30 min | Sustained anti-inflammatory effects post-clearance |

Q. What experimental strategies address contradictions in RvD1’s efficacy across different disease models (e.g., myocardial infarction vs. neurodegenerative disorders)?

- Methodological Answer : Conduct meta-analyses of dose-response relationships and tissue-specific receptor expression (e.g., qPCR for ALX/FPR2 in heart vs. brain). Use conditional knockout models to isolate receptor-ligand interactions. Compare outcomes in acute vs. chronic inflammation models to contextualize RvD1’s temporal effects .

Table 2: Conflicting Efficacy Data in Disease Models

Q. How can endogenous RvD1 production be modulated experimentally, and what biomarkers indicate successful upregulation?

- Methodological Answer : Administer omega-3 fatty acid precursors (e.g., DHA) in dietary interventions and measure RvD1 synthesis via LC-MS/MS. Inhibit competing pathways (e.g., COX-2 with NSAIDs) to shift metabolism toward SPM biosynthesis. Validate using 15-lipoxygenase (15-LOX) inhibitors to confirm enzymatic pathways .

Q. Methodological Challenges & Solutions

Q. What techniques mitigate RvD1’s instability in in vivo environments?

- Answer : Use stabilized analogs (e.g., methyl ester derivatives) or drug-delivery systems (e.g., PEGylated nanoparticles). Validate stability via accelerated degradation studies (e.g., exposure to serum esterases) and compare bioactivity using macrophage polarization assays .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of RvD1?

- Answer : Perform translational studies with humanized models (e.g., human neutrophil-reconstituted mice). Use microdialysis to measure tissue-specific RvD1 concentrations post-administration. Integrate multi-omics data (lipidomics + transcriptomics) to identify compensatory pathways in low-response models .

Q. Data Analysis & Replication Guidelines

- Statistical Tools : For small-sample studies (e.g., ), use non-parametric tests (Mann-Whitney U) and correct for multiple comparisons (Benjamini-Hochberg). Report effect sizes (Cohen’s d) to contextualize clinical relevance .

- Replication Standards : Share raw LC-MS/MS spectra and animal protocols via repositories like Figshare. Include positive/negative controls in each experiment (e.g., resolvin E1 for cross-reactivity checks) .

Propriétés

IUPAC Name |

7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694000 | |

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872993-05-0 | |

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.